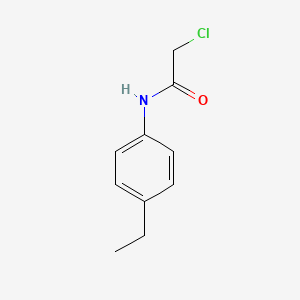

2-chloro-N-(4-ethylphenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(4-ethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c1-2-8-3-5-9(6-4-8)12-10(13)7-11/h3-6H,2,7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNODWERQWKSALS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352191 | |

| Record name | 2-chloro-N-(4-ethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20172-36-5 | |

| Record name | 2-chloro-N-(4-ethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-chloro-N-(4-ethylphenyl)acetamide

Introduction: The Versatility of N-Aryl-2-chloroacetamides in Modern Drug Discovery

N-substituted 2-chloroacetamides are a pivotal class of organic compounds that serve as versatile intermediates in the synthesis of a wide array of biologically active molecules. Their significance in medicinal chemistry and drug development is underscored by their role as precursors to numerous pharmaceuticals and agrochemicals. The presence of the reactive C-Cl bond allows for facile nucleophilic substitution, making them ideal building blocks for constructing more complex molecular architectures. This guide provides a comprehensive overview of the synthesis and characterization of a specific analogue, 2-chloro-N-(4-ethylphenyl)acetamide, offering insights for researchers, scientists, and professionals in the field of drug development. Molecules with an acetamide linkage have garnered considerable attention for their potential therapeutic applications, including anti-inflammatory, anticancer, analgesic, and antimicrobial properties.[1]

Synthesis of this compound: A Mechanistic and Practical Approach

The synthesis of this compound is typically achieved through the nucleophilic acyl substitution reaction between 4-ethylaniline and 2-chloroacetyl chloride. This reaction is a cornerstone of amide bond formation and is widely employed in organic synthesis for its efficiency and reliability.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 4-ethylaniline at the electrophilic carbonyl carbon of 2-chloroacetyl chloride. This initial attack forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. The reaction produces hydrochloric acid as a byproduct, which is typically neutralized by the addition of a mild base to prevent the protonation of the starting amine.

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is a robust, self-validating system for the synthesis of this compound, based on established methodologies for the synthesis of N-aryl-2-chloroacetamides.[1][2][3]

Materials:

-

4-Ethylaniline

-

2-Chloroacetyl chloride

-

Triethylamine (or an alternative mild base)

-

Dichloromethane (or another suitable inert solvent)

-

Ethanol (for recrystallization)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, reflux condenser, Buchner funnel, etc.)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-ethylaniline (1 equivalent) in dichloromethane. Cool the flask in an ice bath to 0-5 °C.

-

Addition of Base: Add triethylamine (1.1 equivalents) to the solution of 4-ethylaniline. The base is crucial to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

-

Addition of Acylating Agent: Slowly add 2-chloroacetyl chloride (1.1 equivalents), dissolved in a small amount of dichloromethane, to the stirred solution via the dropping funnel over a period of 30 minutes. Maintaining a low temperature is critical to control the exothermic nature of the reaction and minimize side product formation.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid (to remove excess triethylamine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, and then filter.

-

Isolation of Crude Product: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.[1]

Caption: A generalized experimental workflow for the synthesis and characterization of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic data for this compound, based on data from analogous compounds.[4][5][6]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0-8.5 | Singlet (broad) | 1H | N-H (amide proton) |

| ~7.4-7.6 | Doublet | 2H | Aromatic protons ortho to the amide group |

| ~7.1-7.3 | Doublet | 2H | Aromatic protons meta to the amide group |

| ~4.2 | Singlet | 2H | -CH₂-Cl |

| ~2.6 | Quartet | 2H | -CH₂-CH₃ |

| ~1.2 | Triplet | 3H | -CH₂-CH₃ |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~164-166 | C=O (amide carbonyl) |

| ~138-140 | Aromatic C-N |

| ~135-137 | Aromatic C-CH₂CH₃ |

| ~128-130 | Aromatic C-H |

| ~120-122 | Aromatic C-H |

| ~42-44 | -CH₂-Cl |

| ~28-30 | -CH₂-CH₃ |

| ~15-17 | -CH₂-CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3250-3350 | N-H | Stretching |

| ~3000-3100 | Aromatic C-H | Stretching |

| ~2850-2950 | Aliphatic C-H | Stretching |

| ~1660-1680 | C=O (Amide I) | Stretching |

| ~1520-1550 | N-H bend, C-N stretch (Amide II) | Bending/Stretching |

| ~700-800 | C-Cl | Stretching |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the synthesized compound. The presence of the chlorine isotope pattern (M and M+2 peaks in an approximate 3:1 ratio) will be a key diagnostic feature.

| m/z | Assignment |

| [M]⁺˙ | Molecular ion |

| [M+2]⁺˙ | Molecular ion with ³⁷Cl isotope |

| Other fragments | Corresponding to the loss of specific groups |

Safety and Handling

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the chemicals involved in this synthesis.

Reactant Hazards:

-

4-Ethylaniline: Toxic by inhalation, ingestion, and skin absorption. It is a suspected carcinogen. Handle in a well-ventilated fume hood.

-

2-Chloroacetyl chloride: Highly corrosive and a lachrymator. It reacts violently with water, releasing toxic hydrogen chloride gas. It can cause severe burns to the skin, eyes, and respiratory tract. All manipulations should be performed in a fume hood.

-

Triethylamine: Flammable liquid and vapor. It is corrosive and can cause severe skin and eye damage. It is also harmful if swallowed or inhaled.

-

Dichloromethane: A volatile solvent that is a suspected carcinogen. Avoid inhalation of vapors and work in a well-ventilated area.

Product Hazards:

-

This compound: While specific toxicity data may not be readily available, it should be handled with care as a potentially hazardous chemical. Avoid inhalation, ingestion, and skin contact.

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The synthesis of this compound is a straightforward yet powerful example of amide bond formation, a reaction of paramount importance in the pharmaceutical and chemical industries. This guide provides a comprehensive framework for its preparation and characterization, emphasizing the underlying chemical principles and safety considerations. By following the detailed protocols and understanding the expected analytical outcomes, researchers can confidently synthesize and validate this valuable chemical intermediate for their drug discovery and development endeavors.

References

- 1. ijpsr.info [ijpsr.info]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. researchgate.net [researchgate.net]

- 4. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

- 6. Acetamide, 2-chloro-N-(4-methylphenyl)- [webbook.nist.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-chloro-N-(4-ethylphenyl)acetamide

Abstract: This technical guide provides an in-depth examination of 2-chloro-N-(4-ethylphenyl)acetamide, a key chemical intermediate with applications in synthetic chemistry and drug discovery. The document details its fundamental chemical identity, core physicochemical properties, and established methodologies for its synthesis and analytical characterization. By elucidating the causality behind experimental choices and providing validated protocols, this guide serves as an essential resource for researchers, scientists, and drug development professionals engaged in work involving N-arylacetamide derivatives.

Chemical Identity and Structure

This compound is an aromatic amide that serves as a valuable building block in organic synthesis. Its structure, featuring a reactive chloroacetyl group and a substituted phenyl ring, makes it a precursor for a variety of more complex molecules, particularly in the development of novel bioactive compounds.[1]

1.1. Nomenclature and Identifiers

-

IUPAC Name: this compound[2]

-

Synonyms: 2-Chloro-4′-ethylacetanilide, ART-CHEM-BB B015637, AKOS B015637[2][4]

1.2. Structural and Molecular Data

-

Molecular Weight: 197.66 g/mol [3]

-

Canonical SMILES: CCC1=CC=C(C=C1)NC(=O)CCl

-

Physical Form: Solid[6]

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. These parameters influence its solubility, stability, and potential for interaction with other molecules, which are foundational considerations in drug development and material science.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 197.66 g/mol | [3] |

| Boiling Point | 357.3 °C at 760 mmHg | [3] |

| Density | 1.185 g/cm³ | [3] |

| LogP (Octanol/Water) | 2.80 | [6] |

| Form | Solid | [6] |

| Rotatable Bonds | 3 | [6] |

2.1. Solubility Profile Due to its molecular structure, which contains both a non-polar ethylphenyl group and a more polar amide linkage, this compound exhibits differential solubility. It is expected to have low solubility in water but moderate to good solubility in common organic solvents such as ethanol, and dimethyl sulfoxide (DMSO).[7] The partition coefficient (LogP) of 2.80 indicates a preference for lipophilic environments, a key factor in predicting membrane permeability in pharmacological contexts.[6]

2.2. Thermal Properties The compound has a high predicted boiling point of 357.3 °C at standard atmospheric pressure, suggesting strong intermolecular forces in the liquid state.[3] While specific experimental data for its melting point is not widely published, it is known to be a solid at room temperature.[6] For related N-substituted chloroacetamides, melting points can vary significantly based on the specific aryl substituents.[8][9]

Synthesis and Purification Workflow

The synthesis of this compound is most commonly achieved via the nucleophilic acyl substitution of 4-ethylaniline with chloroacetyl chloride.[3] This method is efficient and widely used for preparing N-arylacetamides.[1]

3.1. Rationale for Synthetic Route The reaction capitalizes on the high reactivity of the acyl chloride (chloroacetyl chloride) toward the nucleophilic amine (4-ethylaniline). The process is typically conducted in the presence of a mild base to neutralize the hydrochloric acid byproduct, which drives the reaction to completion. Dichloromethane (DCM) or a similar aprotic solvent is chosen for its ability to dissolve the reactants while not participating in the reaction.

3.2. Detailed Synthesis Protocol This protocol is a representative method based on standard procedures for N-acylation.[10][11]

-

Preparation: To a round-bottom flask, add 4-ethylaniline (1.0 eq) and dichloromethane (DCM, approx. 10 mL per gram of aniline).

-

Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 eq) to the solution and cool the flask in an ice bath to 0 °C. The base acts as a scavenger for the HCl generated during the reaction.

-

Acylation: Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C. The slow addition is crucial to control the exothermic reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the mixture by adding water. Transfer the mixture to a separatory funnel and extract the organic layer.

-

Washing: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine to remove unreacted base, starting materials, and salts.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

3.3. Purification The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a solid product of high purity.

3.4. Visualization of Synthesis Workflow The following diagram illustrates the logical flow from reactants to the final, purified product.

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization Methodologies

To ensure the identity, structure, and purity of the synthesized compound, a combination of spectroscopic and chromatographic techniques is essential. This multi-faceted approach provides a self-validating system for characterization.

4.1. Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.

-

¹H NMR: The spectrum is expected to show distinct signals for the ethyl group protons (a triplet and a quartet), the aromatic protons on the phenyl ring (two doublets), the singlet for the methylene (CH₂) protons adjacent to the chlorine, and a broad singlet for the amide (N-H) proton.

-

¹³C NMR: The spectrum would confirm the presence of ten unique carbon environments, including those of the ethyl group, the aromatic ring, the amide carbonyl, and the chlorinated methylene carbon.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic absorption bands for this compound would include:

-

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern, confirming the molecular formula. The mass spectrum would show a molecular ion peak [M+] and an [M+2]+ peak with an approximate 3:1 intensity ratio, which is characteristic of a monochlorinated compound.

4.2. Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the final compound. A reverse-phase HPLC method can effectively separate the product from impurities.[12]

-

Typical Protocol:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: UV detector set to a wavelength where the aromatic ring absorbs (e.g., 254 nm).

-

Analysis: The purity is calculated from the relative peak area of the product in the chromatogram.

-

-

4.3. Integrated Analytical Workflow

Caption: Integrated workflow for the analytical characterization of the synthesized compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from related chloroacetamide compounds should be used to inform handling procedures.[13] Chloroacetamides are generally classified as toxic if swallowed and may cause skin irritation or allergic reactions.[14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[15] Avoid contact with skin and eyes.[13]

-

First-Aid Measures:

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Conclusion

This compound is a well-defined chemical compound with established physicochemical properties that make it a versatile intermediate in organic synthesis. Its synthesis is straightforward, and its structure can be rigorously confirmed through a standard suite of analytical techniques. Understanding its properties, from solubility and LogP to its thermal characteristics, is paramount for its effective application in research and development, particularly in the rational design of new pharmaceutical agents. This guide provides the foundational knowledge and practical methodologies required for its confident use in a scientific setting.

References

- 1. ijpsr.info [ijpsr.info]

- 2. pschemicals.com [pschemicals.com]

- 3. This compound | CAS#:20172-36-5 | Chemsrc [chemsrc.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. echemi.com [echemi.com]

- 6. Hit2Lead | this compound | CAS# 20172-36-5 | MFCD00028177 | BB-3015637 [hit2lead.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. 16634-82-5 CAS MSDS (2-CHLORO-N-(4-METHYLPHENYL)ACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. 2-chloro-N-(2,6-dimethylphenyl)acetamide, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. journals.iucr.org [journals.iucr.org]

- 12. Separation of Acetamide, 2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-N-[3-[ethyl(phenylmethyl)amino]phenyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 13. echemi.com [echemi.com]

- 14. Chloroacetamide - Wikipedia [en.wikipedia.org]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-chloro-N-(4-ethylphenyl)acetamide

This technical guide provides a comprehensive overview of 2-chloro-N-(4-ethylphenyl)acetamide, a valuable intermediate in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, synthesis, physicochemical properties, reactivity, and applications, with a strong emphasis on the underlying scientific principles and practical methodologies.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is the cornerstone of scientific research. This compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, ensuring unambiguous communication of its chemical structure.

The structure consists of a central acetamide functional group where the nitrogen atom is substituted with a 4-ethylphenyl group, and the acetyl group is chlorinated at the alpha-carbon.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 20172-36-5 |

| Molecular Formula | C₁₀H₁₂ClNO |

| Molecular Weight | 197.66 g/mol [3] |

| Canonical SMILES | CCC1=CC=C(C=C1)NC(=O)CCl |

Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic acyl substitution of chloroacetyl chloride with 4-ethylaniline.[3] This reaction, a standard method for amide bond formation, is widely employed due to its efficiency and the ready availability of the starting materials.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the amino group of 4-ethylaniline on the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen atom to yield the final amide product. The presence of a base is often required to neutralize the hydrogen chloride gas that is formed as a byproduct, driving the reaction to completion.

Experimental Protocol

The following is a generalized, yet detailed, protocol for the synthesis of this compound. It is based on established methods for the synthesis of similar N-arylacetamides.[6][7]

Materials:

-

4-Ethylaniline

-

Chloroacetyl chloride

-

Glacial acetic acid

-

Sodium acetate

-

Ice

-

Water (deionized)

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 4-ethylaniline in glacial acetic acid.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add chloroacetyl chloride dropwise to the cooled solution. Maintain the temperature below 5 °C during the addition to control the exothermic reaction.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes.

-

Slowly add a solution of sodium acetate in water to the reaction mixture to neutralize the formed HCl and precipitate the product.

-

Continue stirring for another 30 minutes at room temperature to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the crude product with cold water to remove any remaining salts and acetic acid.

-

Purify the product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in further synthetic steps.

| Property | Value | Source |

| Molecular Weight | 197.661 g/mol | [3] |

| Density | 1.185 g/cm³ (predicted) | [3] |

| Boiling Point | 357.3 °C at 760 mmHg (predicted) | [3] |

| LogP | 2.80 (predicted) | ChemBridge |

Note: Some physical properties are predicted and have not been experimentally verified in the cited literature.

Applications in Research and Development

This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the reactivity of the chloroacetyl group, which readily undergoes nucleophilic substitution reactions.

Precursor for Biologically Active Compounds

N-arylacetamides are recognized as important scaffolds for the synthesis of medicinal and agrochemical compounds.[7][8][9] While specific applications for the 4-ethylphenyl derivative are not extensively documented in publicly available literature, the broader class of 2-chloro-N-arylacetamides serves as precursors for:

-

Antidepressant Agents: Similar structures have been used to synthesize compounds with potential antidepressant activity.[6]

-

Antimicrobial Agents: Chloroacetamide derivatives have shown antibacterial and antifungal properties.[10]

-

Thienopyridines: These compounds, with various biological activities, can be synthesized from N-arylacetamides.[11]

The ethyl group on the phenyl ring can modulate the lipophilicity and metabolic stability of the final active pharmaceutical ingredient, making this compound a valuable building block for fine-tuning the pharmacokinetic properties of drug candidates.

Reactivity Profile

The key to the synthetic utility of this compound is the reactivity of the C-Cl bond in the chloroacetyl group. This bond is susceptible to cleavage by a wide range of nucleophiles, making it an excellent electrophile for introducing the N-(4-ethylphenyl)acetamido moiety into other molecules.

Nucleophilic Substitution Reactions

The chlorine atom can be displaced by various nucleophiles, including:

-

Amines: To form N-substituted glycine amides.

-

Thiols: To form thioethers.

-

Alcohols/Phenols: To form ethers.

-

Carboxylates: To form esters.

This reactivity is fundamental to its role as a building block in multi-step syntheses.

Safety and Handling

-

Hazards: This class of compounds can be irritating to the skin, eyes, and respiratory system.[12][13] Some chloroacetamides are classified as toxic if swallowed and may cause allergic skin reactions.[14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.

-

First Aid: In case of contact, flush the affected area with copious amounts of water. Seek medical attention if irritation persists.[12][15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

A thorough risk assessment should be conducted before handling this compound.

Conclusion

This compound is a synthetically important molecule with established nomenclature and a straightforward synthetic route. Its value lies in its role as a versatile intermediate, primarily driven by the reactivity of its chloroacetyl group. While detailed experimental data on its properties are somewhat limited in public sources, its utility as a building block in the synthesis of potentially bioactive compounds is evident from the broader literature on N-arylacetamides. Researchers and drug development professionals can leverage this compound to create novel molecules with tailored properties for a range of applications.

References

- 1. 2-Chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide | C16H12ClF4NO | CID 21938678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pschemicals.com [pschemicals.com]

- 3. This compound | CAS#:20172-36-5 | Chemsrc [chemsrc.com]

- 4. This compound | 20172-36-5 [m.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.iucr.org [journals.iucr.org]

- 8. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ijpsr.info [ijpsr.info]

- 11. pubs.acs.org [pubs.acs.org]

- 12. fishersci.com [fishersci.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. echemi.com [echemi.com]

A Senior Application Scientist's Guide to the Spectral Analysis of 2-chloro-N-(4-ethylphenyl)acetamide

Introduction

2-chloro-N-(4-ethylphenyl)acetamide belongs to the chloroacetamide class of herbicides, a widely utilized group known for their efficacy against annual grass weeds and some broadleaf weeds in major crops.[1] The herbicidal action of chloroacetamides stems from their ability to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs), which are crucial for plant development.[1][2] This inhibition ultimately disrupts cell division and expansion, preventing weed emergence and growth.[2][3]

Given its agricultural significance and the need for precise analytical monitoring, a thorough understanding of the spectral characteristics of this compound is paramount for researchers, quality control specialists, and professionals in drug and herbicide development.[4][5] This in-depth guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in fundamental principles and established analytical methodologies.

Molecular Structure and Properties

A clear understanding of the molecular structure is the foundation for interpreting spectral data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[7] By analyzing the chemical shifts, integration, and splitting patterns of the signals, we can deduce the connectivity of atoms.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the different types of protons in the molecule.

| Chemical Shift (δ) ppm | Integration | Multiplicity | Assignment |

| 1.23 | 3H | Triplet | -CH₃ (ethyl group) |

| 2.62 | 2H | Quartet | -CH₂- (ethyl group) |

| 4.16 | 2H | Singlet | -CH₂Cl |

| 7.15 | 2H | Doublet | Aromatic protons ortho to ethyl group |

| 7.45 | 2H | Doublet | Aromatic protons ortho to amide group |

| 8.2 (broad) | 1H | Singlet | -NH- |

Interpretation:

-

The triplet at 1.23 ppm and the quartet at 2.62 ppm are characteristic of an ethyl group, where the methyl protons are split by the adjacent methylene protons, and vice versa.

-

The singlet at 4.16 ppm corresponds to the methylene protons of the chloroacetyl group. These protons are not coupled to any neighboring protons, hence they appear as a singlet.

-

The two doublets at 7.15 and 7.45 ppm are indicative of a para-substituted benzene ring. The protons on the ring split each other, resulting in this pattern.

-

The broad singlet at approximately 8.2 ppm is assigned to the amide proton. The broadness of this signal is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 15.5 | -CH₃ (ethyl group) |

| 28.2 | -CH₂- (ethyl group) |

| 43.8 | -CH₂Cl |

| 120.7 | Aromatic CH (ortho to amide) |

| 128.4 | Aromatic CH (ortho to ethyl) |

| 135.6 | Aromatic C (quaternary, attached to amide) |

| 140.2 | Aromatic C (quaternary, attached to ethyl) |

| 164.2 | C=O (amide) |

Interpretation:

-

The upfield signals at 15.5 and 28.2 ppm correspond to the aliphatic carbons of the ethyl group.

-

The signal at 43.8 ppm is assigned to the carbon of the chloroacetyl group, shifted downfield due to the electronegative chlorine atom.

-

The signals in the 120-141 ppm range are characteristic of the aromatic carbons. The two quaternary carbons (those without attached protons) appear in this region as well.

-

The downfield signal at 164.2 ppm is characteristic of a carbonyl carbon in an amide functional group.[8][9]

Experimental Protocol for NMR Spectroscopy

The following is a standard protocol for acquiring NMR spectra of small organic molecules.[10]

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[10] The deuterated solvent is necessary for the spectrometer's lock system and to avoid large solvent signals in the ¹H NMR spectrum.[10]

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[10]

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[11][12]

IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3280 | Strong, sharp | N-H stretch (amide) |

| 3050 | Medium | Aromatic C-H stretch |

| 2965, 2870 | Medium | Aliphatic C-H stretch |

| 1665 | Strong | C=O stretch (amide I band) |

| 1540 | Strong | N-H bend (amide II band) |

| 1510, 1410 | Medium | Aromatic C=C stretch |

| 760 | Strong | C-Cl stretch |

Interpretation:

-

The strong, sharp peak at 3280 cm⁻¹ is characteristic of the N-H stretching vibration of a secondary amide.

-

The absorptions in the 3050-2870 cm⁻¹ region correspond to the C-H stretching vibrations of the aromatic and aliphatic portions of the molecule.

-

The very strong absorption at 1665 cm⁻¹ is the amide I band, which is primarily due to the C=O stretching vibration.

-

The strong peak at 1540 cm⁻¹ is the amide II band, arising from a combination of N-H bending and C-N stretching vibrations.

-

The medium intensity peaks at 1510 and 1410 cm⁻¹ are due to the C=C stretching vibrations within the aromatic ring.

-

The strong absorption at 760 cm⁻¹ is attributed to the C-Cl stretching vibration.

Experimental Protocol for FT-IR Spectroscopy

A common and convenient method for analyzing solid samples is Attenuated Total Reflectance (ATR) FT-IR.[13]

-

Instrument Background: Record a background spectrum of the clean ATR crystal to account for any atmospheric and instrumental absorptions.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Sample Spectrum: Apply pressure to ensure good contact between the sample and the crystal, and collect the sample spectrum.

-

Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[5] Electron Ionization (EI) is a common "hard" ionization technique that causes extensive fragmentation, providing a molecular fingerprint that can be used for structural elucidation.[14][15]

Mass Spectral Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 197/199 | 40/13 | [M]⁺˙ (Molecular ion peak, showing isotopic pattern for one Cl atom) |

| 121 | 100 | [C₈H₁₁N]⁺˙ (Base peak, loss of COCH₂Cl) |

| 106 | 30 | [C₇H₈N]⁺ (Loss of CH₃ from m/z 121) |

| 77 | 15 | [C₆H₅]⁺ (Phenyl cation) |

Interpretation:

-

The molecular ion peak [M]⁺˙ is observed at m/z 197 and 199 with an approximate intensity ratio of 3:1, which is characteristic of a compound containing one chlorine atom (due to the ³⁵Cl and ³⁷Cl isotopes).

-

The base peak (the most intense peak) at m/z 121 corresponds to the loss of the chloroacetyl group (COCH₂Cl) via cleavage of the amide C-N bond. This results in the formation of the stable 4-ethylaniline radical cation.

-

The peak at m/z 106 arises from the loss of a methyl radical (•CH₃) from the ethyl group of the m/z 121 fragment.

-

The peak at m/z 77 is a common fragment in the mass spectra of aromatic compounds and corresponds to the phenyl cation.

Proposed Fragmentation Pathway

Caption: Proposed EI fragmentation of this compound.

Experimental Protocol for GC-MS (EI)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for separating and identifying volatile and thermally stable compounds.[4]

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: Inject a small volume of the sample solution into the GC. The compound will travel through the GC column and be separated from any impurities based on its volatility and interaction with the stationary phase.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[16]

-

Mass Analysis: The resulting ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

The comprehensive spectral analysis of this compound presented in this guide provides a detailed chemical fingerprint of the molecule. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key functional groups, and the mass spectrum reveals the molecular weight and characteristic fragmentation patterns. This collection of data and the accompanying experimental protocols offer a robust resource for the identification, quantification, and quality control of this important chloroacetamide herbicide in various research and industrial settings.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]

- 4. contractlaboratory.com [contractlaboratory.com]

- 5. Analytical mass spectrometry of herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pschemicals.com [pschemicals.com]

- 7. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. chem.uci.edu [chem.uci.edu]

- 12. rtilab.com [rtilab.com]

- 13. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 14. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 15. Electron ionization - Wikipedia [en.wikipedia.org]

- 16. chromatographyonline.com [chromatographyonline.com]

Potential biological activities of N-substituted chloroacetamides

An In-Depth Technical Guide to the Biological Activities and Therapeutic Potential of N-Substituted Chloroacetamides

Introduction

The N-substituted chloroacetamide scaffold is a fascinating and highly versatile chemical entity that has garnered significant attention across various scientific disciplines, from agriculture to medicine. At its core, this structure features a reactive chloroacetyl group attached to a nitrogen atom, which can be further substituted with a wide array of aromatic, heterocyclic, or aliphatic moieties. This simple chemical architecture belies a profound capacity for biological interaction, primarily driven by the electrophilic nature of the chloroacetyl "warhead."

This technical guide offers a comprehensive exploration of the diverse biological activities exhibited by N-substituted chloroacetamides. Moving beyond a simple catalog of effects, we will delve into the underlying mechanisms of action, provide field-proven experimental protocols for their evaluation, and present key data to inform future research and development. As Senior Application Scientists, our goal is to bridge the gap between synthesis and application, explaining the causality behind experimental choices and highlighting the therapeutic potential of this promising class of compounds. We will explore their roles as anticancer agents that target novel pathways like ferroptosis, their utility as broad-spectrum antimicrobial agents, and their function as versatile enzyme inhibitors, all grounded in authoritative research.

Part 1: The Chemical Basis of Activity: The Covalent "Warhead"

The biological activities of N-substituted chloroacetamides are fundamentally rooted in their chemical reactivity. The key to their function is the α-chloroacetyl group (–COCH₂Cl). The electron-withdrawing nature of the adjacent carbonyl group and the chlorine atom renders the α-carbon highly electrophilic. This makes it susceptible to nucleophilic attack by electron-rich residues within biological macromolecules.

The predominant mechanism of action is the irreversible alkylation of nucleophilic amino acid residues, most notably the thiol group of cysteine and the imidazole nitrogen of histidine, within the active or allosteric sites of target proteins.[1] This covalent bond formation leads to irreversible inhibition of the protein's function, a highly potent and often durable mode of action. The specificity and potency of a given derivative are modulated by the "N-substituent," which governs the molecule's lipophilicity, steric profile, and non-covalent interactions with the target protein, guiding the "warhead" to its destination.[2] Quantitative structure-activity relationship (QSAR) studies have confirmed that lipophilicity and the presence of specific substituents are crucial for enhancing biological efficacy.[2][3]

Caption: Covalent modification of a target protein by an N-substituted chloroacetamide.

Part 2: Anticancer Activity: A Multi-Pronged Attack

The chloroacetamide scaffold has emerged as a powerful platform for the development of novel anticancer agents, capable of targeting tumors through diverse and complementary mechanisms.

Targeting Key Proliferation and Survival Pathways

Many cancers are driven by aberrant signaling pathways controlled by kinases. N-substituted chloroacetamides have been successfully designed as irreversible inhibitors of these key enzymes.

-

Fibroblast Growth Factor Receptor (FGFR) Inhibition: FGFRs are critical in cell proliferation and survival, and their amplification is a known driver in various cancers, including lung cancer.[4] Chloroacetamide derivatives have been developed to act as irreversible FGFR inhibitors by covalently binding to a cysteine residue in the P-loop of the receptor's kinase domain.[4] This mode of inhibition can be particularly effective against drug-resistant mutations.

-

EGFR and CDK2 Inhibition: Other studies have identified chloroacetamide analogs that display potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two critical regulators of cell cycle progression and proliferation.[5] Certain compounds have demonstrated IC₅₀ values in the nanomolar range, highlighting their potential for high-potency applications.[5]

Caption: Irreversible inhibition of the FGFR signaling pathway by a chloroacetamide derivative.

Table 1: Antiproliferative Activity of Selected N-Substituted Chloroacetamides

| Compound ID | Target Cancer Cell Line | IC₅₀ (µM) | Primary Target(s) | Reference |

|---|---|---|---|---|

| 6o | HepG-2 (Liver) | Not specified, but potent | EGFR, CDK2 | [5] |

| N-(3,5-diiodophenyl)-2,2-dichloroacetamide | A549 (Lung) | 2.84 | Apoptosis Induction | [6] |

| Y19 | MDA-MB-231 (Breast) | 0.021 | GPX4 |[7] |

A Novel Mechanism: Induction of Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. It represents a promising therapeutic avenue, especially for aggressive and drug-resistant cancers. The enzyme Glutathione Peroxidase 4 (GPX4) is the master regulator of ferroptosis, protecting cells by neutralizing lipid peroxides.

Recent groundbreaking research has shown that chloroacetamide derivatives can be designed as potent, covalent inhibitors of GPX4.[7] By binding to the critical selenocysteine residue in the GPX4 active site, these compounds disable the cell's primary defense against lipid peroxidation, leading to an accumulation of reactive oxygen species (ROS) and subsequent ferroptotic cell death.[7] This mechanism is highly effective in preclinical models of triple-negative breast cancer.[7]

Caption: Chloroacetamides induce ferroptosis by covalently inhibiting GPX4.

Targeting Cancer Stem Cells (CSCs)

A subpopulation of tumor cells, known as cancer stem cells (CSCs), is believed to be responsible for tumor initiation, metastasis, and relapse following chemotherapy.[8] These cells are notoriously resistant to conventional treatments. N-substituted chloroacetamides have been investigated as potential anti-CSC agents, with studies showing they can inhibit the self-renewal capacity of these cells in vitro.[8]

This assay assesses the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of stem-like cells.

-

Cell Preparation: Culture cancer cells (e.g., breast, prostate) to sub-confluency. Harvest cells using trypsin and prepare a single-cell suspension.

-

Plating: Plate the cells at a low density (e.g., 500-1000 cells/well) in ultra-low attachment 6-well plates.

-

Media: Use a serum-free sphere-forming medium (e.g., DMEM/F12) supplemented with B27, EGF, and bFGF.

-

Treatment: Add the N-substituted chloroacetamide compound at various concentrations to the wells at the time of plating. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 7-14 days at 37°C in a 5% CO₂ incubator. Do not disturb the plates.

-

Quantification: After the incubation period, count the number of spheres (spheroids) with a diameter > 50 µm under a microscope.

-

Analysis: Compare the number and size of spheres in the treated wells to the control. A significant reduction indicates inhibition of CSC self-renewal capacity.[8]

Part 3: Antimicrobial Activity

The chloroacetamide scaffold is also a robust source of antimicrobial agents, with demonstrated activity against a range of pathogenic bacteria and fungi.

Antibacterial Potential

Studies have consistently shown that N-substituted chloroacetamides are particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with more moderate activity against Gram-negative bacteria like Escherichia coli.[2][3] The difference in efficacy is likely due to the structural variations in the bacterial cell wall affecting compound penetration.

The proposed mechanism involves the alkylation of essential bacterial enzymes.[1] A primary hypothesis is the inhibition of penicillin-binding proteins (PBPs), which are crucial for the synthesis of the peptidoglycan cell wall.[1] Covalent modification of these enzymes compromises cell wall integrity, ultimately leading to cell lysis.

Table 2: Minimum Inhibitory Concentration (MIC) of Chloroacetamides Against Bacteria

| Compound Type | S. aureus (µg/mL) | MRSA (µg/mL) | E. coli (µg/mL) | Reference |

|---|---|---|---|---|

| Halogenated p-substituted phenyl chloroacetamides | Effective | Effective | Less Effective | [2][3] |

| Thiosemicarbazone derivative (10) | Growth Inhibition: 91.7% | - | Growth Inhibition: 80.8% |[9] |

This is the gold-standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Preparation: Prepare a stock solution of the chloroacetamide compound in a suitable solvent (e.g., DMSO).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB). Final concentrations may range from 4000 µg/mL down to 32 µg/mL or lower.[2]

-

Inoculum Preparation: Culture the bacterial strain overnight. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

-

Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth + bacteria, no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antifungal Activity

Several chloroacetamide derivatives have demonstrated significant antifungal potential, particularly against Candida species and dermatophytes, which are common causes of superficial and cutaneous mycoses.[10] One study found that select compounds had MIC values in the range of 3.12-50 µg/mL.[10]

Interestingly, the mechanism of action appears to be distinct from that of ergosterol-binding drugs like Amphotericin B, suggesting these compounds may act on novel targets in the fungal cell membrane or other essential cellular pathways.[10] Further research has pointed to ergosterol binding and possible inhibition of DNA synthesis as potential mechanisms for some derivatives.[11][12]

Part 4: Broad-Spectrum Enzyme Inhibition

The ability to act as a covalent inhibitor is not limited to kinases or microbial enzymes. The chloroacetamide warhead can be targeted to a wide variety of enzymes containing a reactive cysteine in their active site.

-

Herbicidal Action: The most well-known application of chloroacetamides is in agriculture as herbicides. Their mode of action is the inhibition of very-long-chain fatty acid (VLCFA) elongases.[13] Mass spectrometry studies have provided direct evidence that these herbicides covalently bind to the active site cysteine of condensing enzymes, which is a key component of the elongase complex.[14]

-

Analgesic Potential: The cyclo-oxygenase (COX) enzymes, COX-1 and COX-2, are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). In silico docking studies have suggested that N,N-diphenylacetamide derivatives can fit into the active sites of COX enzymes, and subsequent in vivo studies have confirmed the analgesic activity of these compounds.[15]

Caption: A typical workflow for evaluating chloroacetamides as potential enzyme inhibitors.

Conclusion

N-substituted chloroacetamides represent a highly adaptable and potent class of biologically active molecules. Their efficacy stems from a clear and powerful mechanism of action: irreversible covalent inhibition of target proteins. This guide has demonstrated their vast potential across multiple therapeutic areas, including oncology, infectious diseases, and inflammation. The ability to target novel and challenging proteins, such as GPX4 in ferroptosis and key enzymes in drug-resistant microbes, underscores their importance.

The future of N-substituted chloroacetamide research lies in the rational design of new derivatives with enhanced target selectivity and improved pharmacokinetic profiles. By carefully tuning the N-substituent, researchers can guide the reactive chloroacetyl warhead to specific biological targets, minimizing off-target effects and maximizing therapeutic impact. The protocols and mechanistic insights provided herein serve as a foundational resource for scientists and drug developers poised to unlock the full potential of this remarkable chemical scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Multi-substituted N-phenyl-2, 2-dichloroacetamide analogues as anti-cancer drugs: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of novel benzylaniline derivatives containing chloroacetamide as GPX4 inhibitors with potential efficacy in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 10. Chloroacetamide derivatives as a promising topical treatment for fungal skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]

Unraveling the Enigma: A Preliminary Mechanistic Investigation of 2-chloro-N-(4-ethylphenyl)acetamide

A Senior Application Scientist's Guide to Elucidating a Novel Compound's Mode of Action

Authored by: Gemini AI

Abstract

The vast chemical space of novel bioactive compounds presents both immense opportunity and significant challenges for drug discovery and development. Among these, N-substituted chloroacetamides have demonstrated a range of biological activities, from herbicidal to potential therapeutic applications. This technical guide outlines a comprehensive, multi-faceted approach for the preliminary investigation of the mechanism of action (MoA) of a specific novel compound, 2-chloro-N-(4-ethylphenyl)acetamide. We will delve into the rationale behind a hypothesis-driven experimental design, grounded in the known pharmacology of the broader chloroacetamide class, and provide detailed, actionable protocols for researchers, scientists, and drug development professionals. This guide emphasizes scientific integrity through self-validating experimental systems and authoritative grounding with comprehensive references.

Introduction: The Chloroacetamide Scaffold - A Promising but Enigmatic Starting Point

N-arylacetamides are crucial intermediates in the synthesis of various medicinal and agrochemical compounds.[1] The chloroacetamide moiety, in particular, is a recurring motif in molecules with significant biological effects.[2][3] While the precise MoA of many novel chloroacetamide derivatives remains to be elucidated, a substantial body of evidence points towards a common mechanism in certain contexts, particularly in their role as herbicides.[4][5][6] These compounds are known to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs) by targeting the microsomal elongase system.[4][5] This inhibition is often potent, with I₅₀ values in the nanomolar range, and is dependent on the specific amide structure.[4]

The core hypothesis for our investigation into this compound is therefore grounded in this established precedent:

Hypothesis: this compound exerts its biological activity through the inhibition of one or more enzymes involved in critical metabolic pathways, with a primary focus on the very-long-chain fatty acid (VLCFA) elongase complex.

This guide will systematically outline the preliminary studies required to test this hypothesis, beginning with broad cellular phenotypic assays and progressively narrowing the focus to specific molecular targets.

Foundational Studies: Characterizing the Cellular Phenotype

The initial step in any MoA investigation is to understand the compound's effect on whole cells. These foundational in vitro assays provide crucial data on the compound's potency, selectivity, and the nature of the cellular response it elicits.[7][8]

Cell Viability and Cytotoxicity Assessment

A primary indicator of a compound's biological activity is its effect on cell proliferation and viability.[9] A panel of cell lines should be selected to represent a diversity of tissue origins and potential disease states. For instance, a panel could include representative cancer cell lines (e.g., breast, prostate, oral) and a non-cancerous control cell line (e.g., fibroblasts) to assess for selective toxicity.[2]

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[7]

-

Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Treat the cells with a range of concentrations (e.g., from 0.01 µM to 100 µM) for a specified duration (e.g., 24, 48, and 72 hours).[7]

-

MTT Incubation: Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the data as a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.

| Parameter | Description | Example Value |

| Cell Line Panel | Breast Cancer (MCF-7), Prostate Cancer (PC-3), Oral Cancer (SCC-9), Human Fibroblasts (HF) | - |

| Compound Concentration Range | 0.01 µM - 100 µM | - |

| Incubation Times | 24, 48, 72 hours | - |

| Primary Endpoint | IC₅₀ (µM) | To be determined |

Morphological and Apoptotic Analysis

Observing changes in cell morphology can provide qualitative clues about the underlying mechanism. Furthermore, determining whether cell death occurs via apoptosis or necrosis is a critical differentiator.

Experimental Workflow: Apoptosis vs. Necrosis

Caption: Workflow for assessing apoptosis and necrosis.

Hypothesis-Driven Investigation: Targeting VLCFA Elongation

Based on the known MoA of other chloroacetamides, a direct investigation into the inhibition of VLCFA synthesis is a logical and scientifically sound next step.[4][5] VLCFAs are essential components of cellular membranes, and their disruption can lead to a loss of membrane stability and function.[4]

In Vitro VLCFA Elongase Assay

A cell-free assay using isolated microsomes is a powerful tool to directly measure the enzymatic activity of the VLCFA elongase system and assess the inhibitory potential of our compound.[4]

Experimental Protocol: Cell-Free VLCFA Elongase Assay

-

Microsome Isolation: Isolate microsomes from a suitable source (e.g., leek seedlings or a relevant mammalian cell line) known to have high VLCFA elongase activity.

-

Reaction Mixture: Prepare a reaction mixture containing the isolated microsomes, a radiolabeled precursor such as [¹⁴C]-malonyl-CoA, and an acyl-CoA primer (e.g., C18-CoA, C20-CoA, or C22-CoA).[4]

-

Inhibitor Treatment: Add varying concentrations of this compound to the reaction mixtures.

-

Enzymatic Reaction: Incubate the reaction mixtures at an optimal temperature (e.g., 30°C) for a defined period.

-

Lipid Extraction: Stop the reaction and extract the total lipids.

-

Analysis: Separate the fatty acid methyl esters by thin-layer chromatography (TLC) or gas chromatography (GC) and quantify the incorporation of the radiolabel into VLCFAs.

-

Data Analysis: Determine the I₅₀ value of the compound for the inhibition of VLCFA elongation.

| Parameter | Description | Example Condition |

| Enzyme Source | Isolated Microsomes | Leek (Allium porrum) or HepG2 cells |

| Substrates | [¹⁴C]-malonyl-CoA, C20-CoA | - |

| Inhibitor Concentrations | 1 nM - 10 µM | - |

| Endpoint | I₅₀ (nM) for VLCFA synthesis inhibition | To be determined |

Proposed Signaling Pathway Inhibition

Caption: Proposed inhibition of VLCFA synthesis.

Advanced Studies: Target Deconvolution and Validation

Should the preliminary studies suggest a more complex MoA or if the VLCFA elongase inhibition is not the primary mechanism, more advanced target identification strategies are warranted.[10][11][12] The goal of target deconvolution is to identify the specific molecular binding partners of a bioactive compound.[11]

Affinity-Based Target Identification

Affinity chromatography is a powerful technique to "fish" for the cellular targets of a compound from the entire proteome.[11]

Experimental Workflow: Affinity Chromatography-Mass Spectrometry

-

Probe Synthesis: Synthesize an affinity probe by chemically modifying this compound with a linker and an affinity tag (e.g., biotin). A structure-activity relationship (SAR) study may be necessary to determine a suitable point for modification without abolishing bioactivity.[12]

-

Matrix Immobilization: Covalently attach the affinity probe to a solid support (e.g., agarose beads).

-

Cell Lysate Incubation: Incubate the affinity matrix with a total cell lysate.

-

Washing: Wash the matrix extensively to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins.

-

Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

-

Target Validation: Validate the identified potential targets using orthogonal assays, such as recombinant protein activity assays or genetic knockdown/knockout experiments.

Computational Approaches

In silico methods can complement experimental approaches by predicting potential targets based on the compound's structure.[10]

Computational Workflow

-

Ligand-Based Screening: Compare the structure of this compound to databases of known bioactive ligands to identify potential targets with similar binding profiles.

-

Structure-Based Screening (Docking): If the three-dimensional structures of potential target proteins are known, molecular docking simulations can be used to predict the binding affinity and mode of interaction of the compound with these targets.[10]

Concluding Remarks and Future Directions

The preliminary investigation into the mechanism of action of this compound should be a systematic and iterative process. The foundational cell-based assays provide a broad understanding of the compound's effects, while the hypothesis-driven biochemical assays allow for the direct testing of a putative mechanism. Should these initial studies prove inconclusive, advanced target deconvolution strategies can be employed to uncover novel molecular targets.

The successful elucidation of a compound's MoA is a critical step in the drug discovery and development pipeline.[13] It not only provides a deeper understanding of the compound's biological effects but also enables rational optimization for improved potency, selectivity, and safety. The methodologies outlined in this guide provide a robust framework for initiating this exciting and challenging scientific endeavor.

References

- 1. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mode of Action for Chloroacetamides and Functionally Related Compounds [jstage.jst.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]

- 7. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]

- 11. Natural Bioactive Compound Target Identification - Creative Biolabs [creative-biolabs.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Target discovery-directed pharmacological mechanism elucidation of bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Derivatives of 2-chloro-N-(4-ethylphenyl)acetamide: Synthesis, Biological Activity, and Structure-Activity Relationships

Foreword: The chloroacetamide scaffold represents a versatile and highly significant pharmacophore in the landscape of agrochemicals and medicinal chemistry. This guide focuses on the derivatives of a specific and promising member of this class: 2-chloro-N-(4-ethylphenyl)acetamide. We will delve into the synthetic pathways, explore the diverse biological activities, and elucidate the critical structure-activity relationships that govern the efficacy of these compounds. This document is intended for researchers, scientists, and professionals in drug development and crop protection, providing both a comprehensive overview and actionable experimental insights.

The Core Moiety: this compound - A Foundation for Innovation

This compound serves as an excellent starting point for the development of novel bioactive molecules. Its structure, featuring a reactive chloroacetyl group and a substituted phenyl ring, allows for a multitude of chemical modifications. The ethyl group at the para-position of the phenyl ring provides a degree of lipophilicity that can be crucial for traversing biological membranes, a key determinant of bioactivity.

The fundamental synthesis of the core compound is a straightforward yet critical process, typically achieved through the acylation of 4-ethylaniline with chloroacetyl chloride. This reaction forms the basis for the subsequent generation of a diverse library of derivatives.

General Synthesis Protocol for N-Aryl Chloroacetamides

The synthesis of N-aryl chloroacetamides, including the parent compound this compound, generally follows a nucleophilic acyl substitution mechanism.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-ethylaniline (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane or ethyl acetate.

-

Base Addition: Add a base, such as triethylamine (1.1 equivalents) or pyridine, to the solution to act as a scavenger for the hydrochloric acid byproduct.

-

Acylation: Cool the mixture in an ice bath (0-5 °C). Add chloroacetyl chloride (1.05 equivalents) dropwise from the dropping funnel while maintaining the temperature. The causality behind the dropwise addition and cooling is to control the exothermic nature of the reaction and prevent the formation of side products.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a saturated sodium bicarbonate solution to remove any remaining acidic impurities, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

This self-validating protocol ensures the removal of reactants and byproducts, leading to a high-purity product, which is essential for subsequent derivatization and biological testing.

Derivatives and Their Biological Significance

The true potential of this compound lies in its derivatization. The chlorine atom is a good leaving group, making it susceptible to nucleophilic substitution, which is the primary route to a vast array of derivatives.

Herbicidal Derivatives

The chloroacetamide class of compounds is well-established in agriculture for their herbicidal activity. Their primary mechanism of action is the inhibition of very-long-chain fatty acid elongases (VLCFAEs), crucial enzymes in plant development.

While specific data on this compound derivatives as herbicides is not extensively published, we can extrapolate from the known structure-activity relationships of related chloroacetamide herbicides. The herbicidal efficacy is influenced by the substituents on the nitrogen atom and the aromatic ring. The N-alkyl and N-alkoxyalkyl substituents are common in commercial herbicides like acetochlor and metolachlor.

Hypothetical Signaling Pathway: Inhibition of VLCFAE

Caption: Proposed mechanism of herbicidal action via VLCFAE inhibition.

Anticancer Derivatives

Recent research has highlighted the potential of chloroacetamide derivatives as anticancer agents. The electrophilic nature of the chloroacetyl group allows these compounds to act as alkylating agents, targeting nucleophilic residues in biomolecules, such as cysteine in enzymes.

A study on 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds revealed that the 2-chloroacetamides exhibited significant cytotoxic activity against various cancer cell lines. The proposed mechanism involves the inhibition of glutathione S-transferase (GST), an enzyme often overexpressed in cancer cells and involved in detoxification.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Seed cancer cells (e.g., MDA-MB-231, Jurkat) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. The causality here is that viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Cytotoxicity of Representative Chloroacetamide Derivatives

| Compound Class | Cell Line | IC50 (µM) |

| 2-Chloroacetamides | Jurkat | Significant Activity |

| 2-Chloroacetamides | MDA-MB-231 | Significant Activity |

| 2,2-Dichloroacetamides | All tested lines | Negligible Activity |

Antifungal Derivatives

The chloroacetamide scaffold has also demonstrated promising antifungal activity. Studies on 2-chloro-N-phenylacetamide have shown its efficacy against various fungal strains, including Aspergillus flavus and fluconazole-resistant Candida species.[1][2][3] The proposed mechanism of action involves binding to ergosterol on the fungal plasma membrane and potentially inhibiting DNA synthesis.[4]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Inoculum Preparation: Prepare a standardized fungal inoculum suspension in RPMI-1640 medium.

-

Compound Dilution: Prepare serial twofold dilutions of the this compound derivatives in a 96-well microtiter plate.

-

Inoculation: Add the fungal inoculum to each well. Include positive (fungus without compound) and negative (medium only) controls.

-

Incubation: Incubate the plates at 35-37 °C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

Table 2: Antifungal Activity of a Representative Chloroacetamide

| Compound | Fungal Species | MIC Range (µg/mL) | Reference |

| 2-chloro-N-phenylacetamide | Aspergillus flavus | 16 - 256 | [4] |

| 2-chloro-N-phenylacetamide | Candida albicans | 128 - 256 | [1][2][3] |

| 2-chloro-N-phenylacetamide | Candida parapsilosis | 128 - 256 | [1][2][3] |

Logical Relationship: Derivatization and Biological Activity

Caption: Derivatization of the core molecule unlocks diverse biological activities.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on their molecular structure. Key SAR insights for the broader class of chloroacetamides include:

-

The Chloroacetyl Group: The presence of the chlorine atom is crucial for the alkylating reactivity and, consequently, the biological activity. Replacing it with less reactive groups generally diminishes or abolishes the activity.

-

N-Substituents: The nature of the substituents on the nitrogen atom significantly influences the herbicidal and medicinal properties. Lipophilicity and steric factors play a critical role in target binding and cellular uptake.

-

Aromatic Ring Substituents: The substitution pattern on the phenyl ring can modulate the electronic properties and overall lipophilicity of the molecule, thereby affecting its pharmacokinetic and pharmacodynamic profile. The 4-ethyl group in the parent compound contributes to its lipophilic character.

Future Directions and Conclusion

The derivatives of this compound represent a promising area for further research and development in both agriculture and medicine. The synthetic accessibility and the tunability of their biological activities make them attractive candidates for the discovery of novel herbicides, anticancer, and antifungal agents.

Future research should focus on:

-

Synthesis of Novel Derivatives: Expanding the library of derivatives with diverse nucleophiles to probe a wider chemical space.

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and mechanisms of action for the most potent compounds.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing predictive models to guide the design of more effective and selective derivatives.

-